2-(2-(4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4.2ClH/c1-2-3-16-32-18-20(29)17-27-12-10-26(11-13-27)14-15-28-24(30)21-8-4-6-19-7-5-9-22(23(19)21)25(28)31;;/h4-9,20,29H,2-3,10-18H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHSPQFVFRYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride , with the Chemical Abstracts Service (CAS) number 2034585-13-0, is a complex organic molecule that exhibits significant biological activity. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzo[de]isoquinoline core, which is known for its diverse biological activities. The presence of a piperazine moiety enhances its binding affinity to various biological targets, particularly receptors involved in neurotransmitter signaling. The molecular formula is , with a molecular weight of approximately 512.47 g/mol .
The mechanism of action for this compound likely involves interaction with specific receptors or enzymes. The piperazine structure allows it to mimic neurotransmitters, which could facilitate modulation of neurotransmitter systems. Similar compounds have been shown to influence central nervous system disorders by affecting pathways related to dopamine and serotonin signaling .
Neurotransmitter Modulation
Research indicates that compounds with similar structures can modulate neurotransmitter systems. For instance, derivatives of benzo[de]isoquinoline have been associated with dopaminergic and serotonergic activity, which could suggest potential applications in treating conditions like depression and anxiety disorders .
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of related benzo[de]isoquinoline derivatives. It was found that these compounds could significantly reduce anxiety-like behaviors in animal models. The results indicated a dose-dependent response, suggesting that this compound may also exhibit similar anxiolytic properties .
Case Study 2: Inhibition of Glycine Transporters
In another research effort, compounds structurally related to this compound were tested for their ability to inhibit glycine transporters (GlyT). One derivative demonstrated an IC50 value of 8 µM, indicating moderate potency in inhibiting glycine uptake in neuronal cells. While direct studies on the target compound are needed, this suggests potential therapeutic avenues for modulation of excitatory neurotransmission .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H35Cl2N3O4 |
| Molecular Weight | 512.47 g/mol |
| CAS Number | 2034585-13-0 |
| Purity | ≥95% |
| Biological Activity | Observations |
|---|---|
| Neurotransmitter Modulation | Potential anxiolytic effects |
| Antimicrobial Properties | Limited evidence available |
| Glycine Transport Inhibition | IC50 = 8 µM (related compounds) |
Q & A
How can the multi-step synthetic route for this compound be optimized to improve yield and purity?
Answer:
Optimization involves systematic adjustments to reaction conditions and purification strategies. For example:
- Stepwise control : Monitor reaction intermediates via HPLC or TLC at each stage to identify bottlenecks . Adjust solvent polarity (e.g., methanol/water ratios) during crystallization to enhance purity .
- Catalyst selection : Use palladium-based catalysts for coupling reactions involving the piperazine moiety, as demonstrated in structurally similar compounds .
- Orthogonal purification : Combine column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) with recrystallization in ethanol to remove byproducts .
What advanced spectroscopic methods are critical for confirming the stereochemistry of the piperazine and benzo[de]isoquinoline moieties?
Answer:
- NMR analysis : Perform - COSY and NOESY to resolve spatial relationships between protons on the piperazine ring and adjacent substituents . For example, coupling constants () between axial/equatorial protons can confirm chair conformations .
- X-ray crystallography : Resolve the dihydrochloride salt’s crystal structure to validate the protonation state of the piperazine nitrogen atoms .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error to rule out structural isomers .
How can researchers address discrepancies between in vitro receptor binding data and in vivo pharmacokinetic profiles?
Answer:
- Experimental design :
- Data reconciliation :
- Apply compartmental pharmacokinetic modeling to account for tissue distribution differences. For instance, the compound’s logP (~3.5) may limit blood-brain barrier penetration, explaining reduced CNS efficacy despite strong in vitro binding .
- Validate metabolites via LC-MS/MS to identify active/inactive derivatives that alter in vivo outcomes .
What strategies are recommended for evaluating the compound’s stability under varying pH conditions?
Answer:
- Forced degradation studies :
- Kinetic analysis :
How should researchers design dose-response studies to balance efficacy and toxicity in preclinical models?
Answer:
- In vitro toxicity screening :
- In vivo protocols :
- Apply the OECD 423 guideline for acute oral toxicity, starting with a dose of 300 mg/kg in rodents. Monitor biomarkers (ALT, creatinine) for hepatorenal toxicity .
- Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify the therapeutic index. For example, a 10-fold margin between effective and toxic doses is recommended .
What computational approaches are effective in predicting off-target interactions for this compound?
Answer:
- Molecular docking :
- Machine learning :
- Train a random forest model on structural descriptors (e.g., topological polar surface area, hydrogen bond donors) to predict CYP450 inhibition .
- Validation :
How can researchers mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process analytical technology (PAT) :
- Implement inline FTIR to monitor reaction progress and ensure consistent intermediate formation .
- Quality control :
What methodologies are suitable for studying the compound’s permeability across biological membranes?
Answer:
- In vitro models :
- Ex vivo techniques :
- Computational tools :
- Predict logD and permeability using the MOE software’s QikProp module, correlating results with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
